6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
The compound “6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a chemical compound with potential in scientific research1. Its multifunctional properties enable its application in various fields1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, but I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving a compound depend on its structure and properties. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Catalytic Oxidation
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is involved in the catalytic oxidation of alcohols to various carbonyl compounds. Uyanik et al. (2009) describe the use of electron-donating group-substituted iodoxybenzoic acids as catalysts in this process, highlighting the efficiency and selectivity of these reactions in the presence of Oxone (Uyanik, Akakura, & Ishihara, 2009).
Synthesis of Acetoxy-Substituted Compounds
In a study by Yan et al. (2010), the synthesis of acetoxy-substituted triene from oleanolic acid is detailed. This process involves several steps including methyl esterification and benzoylation, showcasing the compound's utility in complex organic syntheses (Liu Yan, Yang Haijun, Li Chun-ling, Li Cailin, & Yang Jun-Jiao, 2010).
Study of Carboxylic Acids
Mammino and Kabanda (2010) conducted a computational study on 2,4,6-Trihydroxybenzoic acid, which shares structural similarities with 6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. They explored its conformational behavior in vacuo and in water solution, providing insights into the intramolecular interactions and stability of similar compounds (Mammino & Kabanda, 2010).
Crystal Structure Analysis
The crystal structures of related compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, have been studied by Obreza and Perdih (2012). These investigations provide valuable data on the molecular arrangement and stability of carboxylic acid derivatives (Obreza & Perdih, 2012).
Safety And Hazards
The safety and hazards of a compound depend on its properties. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.
Future Directions
The future directions for research on a compound depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for research on this compound.
properties
IUPAC Name |
6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXIFPCUCHZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acedoben Acyl Glucuronide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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